molecular formula C5H7N3O2 B12869962 Ethyl 4H-1,2,4-triazole-4-carboxylate

Ethyl 4H-1,2,4-triazole-4-carboxylate

Cat. No.: B12869962
M. Wt: 141.13 g/mol
InChI Key: SWJCLQZXQNTAPN-UHFFFAOYSA-N
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Description

Ethyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4H-1,2,4-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formamide, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst presence to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4H-1,2,4-triazole-4-carboxylate has diverse applications across multiple scientific disciplines:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It serves as a precursor in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 4H-1,2,4-triazole-4-carboxylate exerts its effects depends on its application:

    Molecular Targets: It can interact with enzymes, altering their activity by binding to active sites or allosteric sites.

    Pathways Involved: In medicinal chemistry, it may interfere with metabolic pathways of pathogens, leading to their inhibition or death. In materials science, its reactivity can be harnessed to create cross-linked polymers or other advanced materials.

Comparison with Similar Compounds

Ethyl 4H-1,2,4-triazole-4-carboxylate can be compared with other triazole derivatives such as:

  • Ethyl 1H-1,2,4-triazole-3-carboxylate
  • Mthis compound
  • Ethyl 5-methyl-2H-1,2,4-triazole-3-carboxylate

Uniqueness:

  • Structural Differences: The position of substituents on the triazole ring can significantly affect the compound’s reactivity and applications.
  • Reactivity: this compound may exhibit different reactivity patterns compared to its analogs, making it suitable for specific applications where others may not be as effective.

By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

ethyl 1,2,4-triazole-4-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-3-6-7-4-8/h3-4H,2H2,1H3

InChI Key

SWJCLQZXQNTAPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NN=C1

Origin of Product

United States

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